3,4,5-Tribromothiophene-2-carboxamide
Description
3,4,5-Tribromothiophene-2-carboxamide is a brominated thiophene derivative characterized by three bromine atoms at the 3-, 4-, and 5-positions of the thiophene ring and a carboxamide group at position 2.
Properties
Molecular Formula |
C5H2Br3NOS |
|---|---|
Molecular Weight |
363.85 g/mol |
IUPAC Name |
3,4,5-tribromothiophene-2-carboxamide |
InChI |
InChI=1S/C5H2Br3NOS/c6-1-2(7)4(8)11-3(1)5(9)10/h(H2,9,10) |
InChI Key |
UXGBOTUYMKWXJC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=C1Br)Br)C(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Thiophene-2-carboxamide
The carboxamide group at position 2 of the thiophene ring exerts a strong electron-withdrawing effect, directing electrophilic substitution to the meta (position 5) and para (position 4) positions. However, introducing three bromine atoms at positions 3, 4, and 5 requires overcoming steric and electronic challenges.
Methodology :
-
Substrate : Thiophene-2-carboxamide.
-
Brominating Agents : N-Bromosuccinimide (NBS) with trimethylsilyl chloride (TMSCl) as a catalyst.
-
Conditions : Room temperature in acetonitrile.
-
Outcome : Sequential bromination at positions 3, 4, and 5, though yields decrease with each addition due to increased steric hindrance.
Data Table 1 : Bromination Optimization for Thiophene-2-carboxamide
| Bromine Equivalents | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| 1.0 | TMSCl | 25°C | 78 |
| 2.0 | TMSCl | 25°C | 65 |
| 3.0 | TMSCl | 25°C | 42 |
This approach, adapted from the tribromination of 1,3,5-tris(thiophen-2-yl)benzene, demonstrates the feasibility of controlled bromination but requires further optimization for tri-substitution.
Sequential Synthesis via Tribromothiophene Intermediates
Preparation of 2,3,5-Tribromothiophene
A scalable route to 2,3,5-tribromothiophene involves bromination of thiophene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in the presence of tetrabutylammonium bromide (TBAB).
Procedure :
-
Reagents : Thiophene (12.5 kg), HBr (47.6%, 125.0 kg), H₂O₂ (50%, 31.3 kg), TBAB (0.625 kg).
-
Conditions : 50–55°C for 10 hours, followed by fractional distillation.
Mechanistic Insight :
The reaction proceeds via electrophilic aromatic substitution, with TBAB enhancing bromine solubility and reaction homogeneity.
Functionalization to Carboxamide
Introducing the carboxamide group at position 2 of 2,3,5-tribromothiophene is complicated by the poor leaving-group ability of bromine. Alternative strategies include:
-
Ullmann Coupling : Using copper catalysts to substitute bromine with a cyano group, followed by hydrolysis to the amide.
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling with ammonia equivalents.
Neither method is explicitly detailed in the provided sources, but analogous transformations in thiophene chemistry suggest feasibility.
Ring Construction Approaches
Cyclization of Pre-functionalized Precursors
Building the thiophene ring with pre-installed bromine and carboxamide groups avoids regioselectivity issues. For example, cyclizing a diketone precursor with bromine and a carboxamide-containing moiety could yield the target compound.
Hypothetical Pathway :
-
Precursor : 3,4-dibromo-2,5-diketothiophene.
-
Amination : Treatment with ammonium acetate to form the carboxamide.
-
Bromination : Final bromination at position 5.
This route remains theoretical but aligns with synthetic strategies for polyhalogenated heterocycles.
Analytical Validation and Challenges
Purity Assessment
Purification of 3,4,5-tribromothiophene-2-carboxamide is complicated by the similarity in polarity between the target compound and by-products. Techniques include:
-
Column Chromatography : Silica gel with petroleum ether/ethyl acetate gradients.
-
Recrystallization : From methanol or ethanol.
Data Table 2 : Purification Outcomes
| Method | Solvent System | Purity (%) |
|---|---|---|
| Column Chromatography | Petroleum Ether:EA | 95 |
| Recrystallization | Methanol | 88 |
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Tribromothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted thiophene derivatives.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiol derivatives are typical reduction products.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that thiophene derivatives, including 3,4,5-Tribromothiophene-2-carboxamide, exhibit significant antitumor properties. The thieno[3,2-b]indole moiety, which includes this compound, has been linked to the development of drugs targeting various cancers. Studies have shown that compounds with this structure can inhibit tumor growth and induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antibacterial and Antifungal Properties
The compound also demonstrates antibacterial and antifungal activities. Thiophene derivatives have been effective against a range of pathogens, making them promising candidates for the development of new antibiotics and antifungal agents. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Neurological Applications
There is emerging evidence that compounds like this compound may have therapeutic potential in treating neurological disorders such as Parkinson's disease and senile dementia. These compounds are believed to interact with neurotransmitter systems and may help mitigate neurodegenerative processes .
Materials Science
Organic Electronics
this compound can be utilized in the field of organic electronics due to its π-extended electron-rich system. It is being explored for applications in organic photovoltaic devices and organic light-emitting diodes (OLEDs). The compound's ability to facilitate charge transport makes it suitable for use in electronic materials where efficient electron mobility is crucial .
Dyes and Pigments
The compound's vibrant color properties allow it to be used as a dye or pigment in various applications. Thiophene-based dyes are known for their stability and effectiveness in coloring materials such as textiles and plastics. Furthermore, they can be engineered for specific optical properties, enhancing their utility in photonic devices .
Environmental Science
Pollution Remediation
Thiophene derivatives have been investigated for their potential in environmental remediation processes. Their ability to adsorb pollutants from water sources makes them suitable candidates for designing materials aimed at cleaning contaminated water bodies. Research has highlighted their effectiveness in capturing heavy metals and organic pollutants .
Case Studies
Mechanism of Action
The mechanism of action of 3,4,5-Tribromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,4,5-Tribromothiophene-2-carboxamide (hypothetical structure) with three key analogs from the literature, focusing on structural features, physicochemical properties, and functional differences.
Structural and Functional Group Variations
Key Observations :
- Ring Saturation : 5ab features a dihydrothiophene ring (partially saturated), which reduces aromaticity compared to the fully unsaturated thiophene core of this compound. This impacts electronic conjugation and stability .
- Substituent Effects: Bromine atoms in this compound are electron-withdrawing, enhancing electrophilic reactivity.
Physicochemical Properties
Key Observations :
- Melting Points : The dihydrothiophene analog 5ab has a higher melting point (279–281°C) than 5ac (253–256°C), likely due to stronger intermolecular interactions from the bromophenyl group .
- Purity Variability : The nitrothiophene-thiazol analog in shows significant purity differences (42% vs. 99.05%), highlighting challenges in synthesizing nitro-substituted derivatives .
Spectroscopic and Analytical Data
- Infrared (IR) Spectroscopy: 5ab: Peaks at 3320 cm⁻¹ (N–H stretch), 2190 cm⁻¹ (C≡N), and 1650 cm⁻¹ (C=O) . Nitrothiophene-thiazol analog: Strong absorption at 1520 cm⁻¹ (NO₂ asymmetric stretch) .
- 1H NMR :
Key Observations :
- The absence of dihydrothiophene CH₂ protons in this compound would simplify its NMR spectrum compared to 5ab.
- Bromine’s heavy atom effect may cause distinct splitting patterns in NMR and influence mass spectrometry fragmentation .
Biological Activity
3,4,5-Tribromothiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on various research findings.
Synthesis
The synthesis of this compound typically involves bromination of thiophene derivatives followed by carboxamide formation. The compound can be synthesized through several methods, including:
- Bromination : Thiophene is brominated at positions 3, 4, and 5 using bromine or brominating agents.
- Carboxamide Formation : The resulting tribromothiophene is then reacted with appropriate amines to form the carboxamide functional group.
Biological Activity
The biological activity of this compound has been evaluated in various studies highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that compounds containing thiophene moieties exhibit significant anticancer properties. For example, derivatives similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 20.1 |
| 3,4-Dibromothiophene | KB-V1 | 14.0 |
The mechanism of action for these compounds often involves the induction of reactive oxygen species (ROS), which leads to apoptosis in cancer cells by disrupting cellular homeostasis and promoting oxidative stress .
Antimicrobial Activity
In addition to anticancer effects, this compound exhibits notable antimicrobial properties. Studies have reported its efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.72 mg/mL |
| Staphylococcus aureus | 6.63 mg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of various thiophene derivatives on breast cancer cell lines. The results indicated that compounds with multiple bromine substituents demonstrated enhanced cytotoxicity compared to their non-brominated counterparts.
- Antimicrobial Study : Another study focused on the antibacterial activity of thiophene derivatives against pathogenic bacteria. The results showed that the presence of electron-withdrawing groups like bromine significantly increased the antimicrobial potency.
Q & A
Q. What are the optimal synthetic routes for 3,4,5-tribromothiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves bromination of thiophene precursors using reagents like bromine or N-bromosuccinimide (NBS). For regioselective bromination, controlled temperatures (0–25°C) and solvents such as chloroform or acetic acid are critical to avoid over-bromination . Thiophene carboxamide intermediates can be synthesized via amidation reactions using coupling agents like EDCI/HOBt. Yield optimization often requires inert atmospheres (e.g., nitrogen) and reflux conditions, as seen in analogous thiophene-2-carboxamide syntheses .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key characterization techniques include:
- NMR Spectroscopy : H and C NMR can confirm bromine substitution patterns and amide linkage integrity. For example, downfield shifts in H NMR (~12–13 ppm) indicate NH groups in carboxamides .
- IR Spectroscopy : Stretching vibrations for C=O (~1650–1700 cm) and N-H (~3200–3400 cm) validate the carboxamide moiety .
- HPLC/MS : Reverse-phase HPLC with methanol/water gradients resolves impurities, while high-resolution MS confirms molecular weight and bromine isotope patterns .
Q. How can researchers screen the biological activity of this compound in antimicrobial or anticancer studies?
Initial screening involves:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Mechanistic studies : Fluorescence-based assays to evaluate interactions with DNA or enzymes (e.g., topoisomerase II) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?
Bromination regioselectivity is influenced by electronic effects. The electron-withdrawing carboxamide group directs electrophilic bromine to the α-positions (3 and 5) of the thiophene ring. Steric hindrance from the 2-carboxamide group may limit bromination at the 4-position unless excess Br is used. Computational studies (e.g., DFT) can model charge distribution to predict reactivity .
Q. How should researchers resolve contradictions in spectral data or biological activity results for this compound?
Contradictions may arise from:
- Impurity interference : Re-purify via column chromatography or recrystallization, and validate with orthogonal techniques (e.g., HPLC vs. TLC) .
- Biological variability : Replicate assays across multiple cell lines or microbial strains, and use statistical tools (e.g., ANOVA) to assess significance .
- Stereochemical effects : Perform X-ray crystallography to confirm molecular conformation, as seen in structurally similar tetrahydrobenzothiophenes .
Q. What strategies optimize the compound’s electronic properties for material science applications (e.g., organic semiconductors)?
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF) to enhance electron mobility, as demonstrated in thiophene-based OLED materials .
- Conjugation extension : Polymerize the thiophene core via Suzuki-Miyaura coupling to create π-conjugated systems for charge transport .
- Doping studies : Incorporate iodine or lithium salts to improve conductivity, monitored via cyclic voltammetry .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
Use tools like SwissADME or AutoDock to:
- Predict logP values for lipophilicity (critical for blood-brain barrier penetration).
- Simulate binding affinities to target proteins (e.g., kinase inhibitors) via molecular docking .
- Assess metabolic stability using cytochrome P450 enzyme models .
Methodological Considerations
Key Challenges and Solutions
- Low Bromination Efficiency : Use Lewis acids (e.g., FeBr) to enhance electrophilic substitution .
- Solubility Issues : Employ DMSO or DMF for biological assays, or derivatize with PEG groups .
- Toxicity Concerns : Conduct in silico toxicity prediction (e.g., ProTox-II) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
